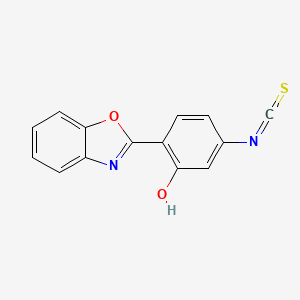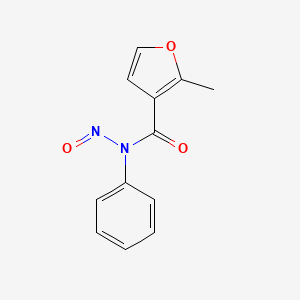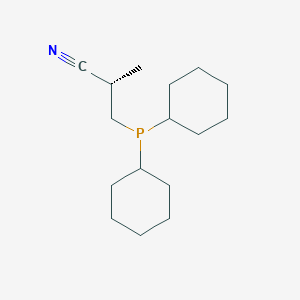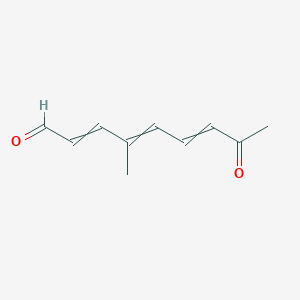
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes an isothiocyanate group and a cyclohexa-2,4-dien-1-one moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (145-150°C) for several hours to achieve good yields . The process can be summarized as follows:
Starting Materials: 2-aminophenol and aromatic aldehydes.
Reaction Conditions: 40% aqueous sodium hydroxide solution, 145-150°C, 3-6 hours.
Yield: Good to excellent.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the isothiocyanate group under mild conditions.
Major Products
The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .
Applications De Recherche Scientifique
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Mécanisme D'action
The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
2-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various benzoxazole derivatives.
Uniqueness
6-(1,3-Benzoxazol-2(3H)-ylidene)-3-isothiocyanatocyclohexa-2,4-dien-1-one is unique due to its isothiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
861886-73-9 |
|---|---|
Formule moléculaire |
C14H8N2O2S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-yl)-5-isothiocyanatophenol |
InChI |
InChI=1S/C14H8N2O2S/c17-12-7-9(15-8-19)5-6-10(12)14-16-11-3-1-2-4-13(11)18-14/h1-7,17H |
Clé InChI |
RQFZEDKMUYOQNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=C=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)


![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)


![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)

![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
